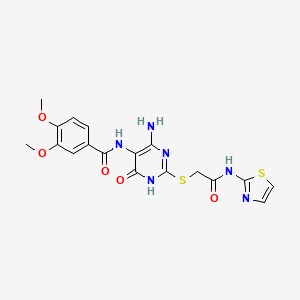

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Description

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a 1,6-dihydropyrimidin-5-yl core functionalized with multiple pharmacologically relevant substituents. The structure comprises:

- 4-amino-6-oxo-1,6-dihydropyrimidine: A pyrimidinone scaffold, a common motif in bioactive molecules due to its hydrogen-bonding capacity and rigidity.

- Thioether linkage: A sulfur atom connects the pyrimidinone to a thiazole-containing ethyl group, enhancing metabolic stability compared to oxygen-based ethers .

- Thiazol-2-ylamino group: A thiazole ring substituted at the 2-position with an aminoethyl moiety, likely contributing to interactions with enzymes or receptors via π-π stacking or hydrogen bonding .

- 3,4-dimethoxybenzamide: A substituted benzamide group, where the methoxy groups may enhance lipophilicity and membrane permeability while influencing target binding .

Such compounds are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory activities, though specific data for this molecule require further experimental validation.

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c1-28-10-4-3-9(7-11(10)29-2)15(26)22-13-14(19)23-18(24-16(13)27)31-8-12(25)21-17-20-5-6-30-17/h3-7H,8H2,1-2H3,(H,22,26)(H,20,21,25)(H3,19,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMNHPIYEBVULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS No. 868228-14-2) is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, along with relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O5S2, with a molecular weight of 462.5 g/mol. The structure features a pyrimidine core linked to a thiazole moiety and a dimethoxybenzamide group, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O5S2 |

| Molecular Weight | 462.5 g/mol |

| CAS Number | 868228-14-2 |

Antimicrobial Activity

Studies have demonstrated that compounds similar to N-(4-amino-6-oxo...) exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine scaffolds have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

In a comparative study, specific derivatives were evaluated for their antibacterial efficacy using standard disc diffusion methods. The results indicated that certain substitutions on the benzamide moiety enhanced the antimicrobial potency significantly.

Anticancer Activity

Research indicates that the compound may possess anticancer properties. A study involving structural analogs of pyrimidine derivatives showed that modifications in the thiazole and pyrimidine rings could lead to enhanced cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antioxidant Activity

The antioxidant capacity of N-(4-amino-6-oxo...) was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 values indicated that certain structural modifications improved its antioxidant potential .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazole-containing compounds against E. coli and S. aureus. The compounds were tested at different concentrations, revealing that those with additional methoxy groups exhibited higher inhibition zones compared to others .

- Cytotoxicity Testing : In vitro cytotoxicity assays on HeLa cells showed that the compound induced cell death in a dose-dependent manner, with IC50 values indicating significant potency at lower concentrations compared to conventional chemotherapeutics .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including this compound. Thiazole-based compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Specifically, compounds with electron-withdrawing groups demonstrated significant inhibition zones against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research indicates that thiazole derivatives can inhibit the growth of various fungal pathogens. For instance, studies show that certain thiazole analogs exhibit antifungal activity against Candida and Aspergillus species, making them potential candidates for treating fungal infections .

Anticancer Activity

Thiazole derivatives are recognized for their anticancer potential due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound has been tested for its cytotoxic effects on different cancer cell lines, including breast cancer and leukemia cells. In vitro studies have demonstrated that thiazole-containing compounds can significantly reduce cell viability and induce cell cycle arrest .

Case Study 1: Antibacterial Efficacy

In a controlled study conducted by Salem et al., a series of thiazole derivatives were synthesized and tested against a panel of bacterial strains. The study found that compounds similar to N-(4-amino-6-oxo...) exhibited potent antibacterial activity with MICs comparable to standard antibiotics like ampicillin .

Case Study 2: Anticancer Properties

A recent publication explored the anticancer effects of thiazole derivatives on MCF-7 breast cancer cells. The study reported that treatment with N-(4-amino-6-oxo...) led to a significant decrease in cell proliferation and increased apoptosis rates compared to untreated controls .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple hydrolyzable groups, including amides, thioethers, and ketones.

Key Findings :

-

The benzamide group hydrolyzes under strong acidic conditions to yield 3,4-dimethoxybenzoic acid and a residual pyrimidinylamine fragment .

-

The thioether group oxidizes to sulfone derivatives in the presence of hydrogen peroxide, as observed in structurally related compounds .

Oxidation and Reduction

Redox reactions primarily target sulfur-containing moieties and amino groups.

Key Findings :

-

Oxidation of the thioether with mCPBA proceeds stereoselectively, favoring sulfoxide intermediates.

-

The 4-amino group on the pyrimidinone ring is susceptible to nitration, forming nitro derivatives under strong oxidizing conditions .

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at electron-rich or -deficient sites.

Key Findings :

-

The thiazole ring undergoes electrophilic substitution at the C-2 position, enabling functionalization with alkyl or aryl groups .

-

Demethylation of the 3,4-dimethoxybenzamide group with boron tribromide yields catechol derivatives, enhancing solubility .

Coordination Chemistry

The compound’s sulfur and nitrogen atoms facilitate metal complexation.

Key Findings :

-

Copp

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with structurally related analogs from the literature.

Table 1: Structural and Functional Comparison of Heterocyclic Analogs

Key Findings from Comparative Analysis

Thiazole- and triazole-based analogs prioritize sulfur-mediated stability and metal coordination, whereas the target’s thioether linkage may balance stability and reactivity .

Substituent Effects: Methoxy vs. Ethoxy/Nitro Groups: The 3,4-dimethoxybenzamide in the target compound likely enhances lipophilicity compared to nitro-substituted analogs (e.g., ’s 4-nitrophenylamino derivative), which may improve cell penetration but reduce metabolic stability . Amino vs. Morpholine Groups: The 4-amino group on the pyrimidinone could facilitate hydrogen bonding, unlike morpholine-containing analogs , which may prioritize solubility and pharmacokinetics.

Synthetic Strategies :

- Thiazol-2-ylamine intermediates (common in ) are pivotal for constructing thiazole-linked scaffolds, while triazole derivatives require distinct cyclization steps.

- Ester-terminated analogs (e.g., ) utilize IR-confirmed carbonyl groups for tracking synthesis, a method applicable to the target’s benzamide moiety .

Hydroxyamino-thioethyl groups in triazole analogs indicate possible metalloenzyme inhibition, a pathway less explored in the target molecule.

Q & A

Q. What synthetic strategies are employed for the synthesis of this compound, and what are the critical reaction conditions?

The compound is synthesized via multi-step reactions involving thioether bond formation between pyrimidine and thiazole moieties. Key steps include coupling reactions using reagents like ethyl 2-oxoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF). Critical conditions include anhydrous environments, controlled temperatures (60–80°C), and nitrogen atmospheres to prevent oxidation of thiol intermediates. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are utilized for structural elucidation, and what characteristic peaks confirm its functional groups?

- FTIR : Confirms carbonyl groups (C=O) at ~1690–1730 cm⁻¹ (amide/ester) and NH stretches at ~3170 cm⁻¹.

- ¹H/¹³C NMR : Pyrimidine ring protons appear as singlets at δ 6.5–8.5 ppm, while thiazole protons resonate at δ 7.2–7.8 ppm. Methoxy groups (OCH₃) show distinct singlets at δ 3.8–4.0 ppm.

- ESI-MS : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Q. What are the key considerations for maintaining compound stability during storage and handling?

Store the compound in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis of the thioether bond. Avoid aqueous buffers with high pH (>8.0) during biological assays, as the pyrimidine ring may degrade. Use freshly prepared DMSO solutions to minimize aggregation .

Advanced Research Questions

Q. How does the thiazole-thioether moiety influence pharmacokinetic properties, and what methods assess this?

The thiazole-thioether group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Assess metabolic stability via liver microsome assays (human/rat) and plasma protein binding using equilibrium dialysis. Pharmacokinetic profiling in rodent models includes IV/PO dosing to calculate AUC, T₁/₂, and bioavailability .

Q. What in vitro models are appropriate for evaluating anticancer activity, and how should controls be designed?

Q. How can researchers resolve discrepancies in bioactivity data across experimental models?

Contradictions may arise from assay-specific conditions (e.g., serum content, incubation time). Validate activity in orthogonal assays (e.g., Western blot for target inhibition alongside cell viability). Compare structural analogs to isolate moiety-specific effects. Cross-reference with computational docking studies to confirm target engagement .

Q. What SAR studies inform derivative design for enhanced activity?

Analogous pyrimidine-thiazole hybrids show that:

Q. What computational methods predict enzymatic target interactions?

Use molecular docking (AutoDock Vina) with crystal structures of kinases (e.g., CDK2, EGFR) or proteases. MD simulations (GROMACS) assess binding stability over 100 ns. Pharmacophore modeling (MOE) identifies critical H-bond donors/acceptors. Validate predictions with SPR or ITC binding assays .

Q. How can reaction yields be optimized during thioether linkage formation?

Optimize stoichiometry (1:1.2 ratio of pyrimidine-thiol to thiazole-bromide). Use phase-transfer catalysts (e.g., TBAB) and microwave-assisted synthesis (80°C, 30 min) to accelerate reactions. Monitor progress via TLC (Rf ~0.4 in EtOAc/hexane 3:7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.